PEG5-Bis(phosphonic acid diethyl ester)
Overview
Description
PEG5-Bis(phosphonic acid diethyl ester) is a non-cleavable linker for bio-conjugation . It is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives . This compound contains two phosphonic acid groups and two ethyl ester groups, attached to the ends of a PEG chain . The molecular weight is 466.4 g/mol and the molecular formula is C16H36O11P2 .
Molecular Structure Analysis
The molecular structure of PEG5-Bis(phosphonic acid diethyl ester) consists of a PEG chain with two phosphonic acid groups and two ethyl ester groups attached to the ends . The molecular formula is C16H36O11P2 .Physical And Chemical Properties Analysis
PEG5-Bis(phosphonic acid diethyl ester) has a molecular weight of 466.4 g/mol and a molecular formula of C16H36O11P2 . It is a PEG linker.Scientific Research Applications
Synthesis and Modification Techniques
Synthesis of Bis(phosphonomethyl)amino- and Bis[(dimethoxyphosphoryl)methyl]amino-Terminated Poly(ethylene glycol) (PEG) : PEG derivatives, including PEG5-Bis(phosphonic acid diethyl ester), are synthesized using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures. These compounds are prepared in fair-to-good yields from commercially available PEG (Turrin, Hameau, & Caminade, 2012).
Preparation of Polymeric Nanoshells for Magnetic Iron Oxide Nanoparticles : Novel alkyl halide-functional bis(diethylphosphonate) esters are utilized as initiators for polymerizing N-isopropylacrylamide by controlled atom transfer radical polymerization. This leads to polymeric nanoshells with magnetic properties (Pothayee et al., 2011).
Layer-by-Layer Growth of Acentric Multilayers with Nonlinear Optical Properties : Using layer-by-layer growth of metal−bis(phosphonate) multilayers, acentric thin films with second-order nonlinear optical properties are produced. This involves orientation of organic “chromophore” molecules in a noncentrosymmetric bulk structure (Neff, Helfrich, Clifton, & Page, 2000).
Synthesis of Bis-Phosphonic Acid Derivative of Trolox : A bis-phosphonate conjugate based on the antioxidant trolox is synthesized. This demonstrates the potential for creating biologically active compounds using bis-phosphonates (Bekker, Chukanov, & Grigor’ev, 2013).
Application in Materials Science
Small-Angle Neutron-Scattering Studies of Cobalt(II) Organophosphorus Polymers : The size and shape of polymers formed by bis(2,4,4-trimethylpentyl)phosphinic acid are measured, demonstrating the application in materials science, particularly in the formation of polymers with specific shapes and sizes (Thiyagarajan, Diamond, Danesi, & Horwitz, 1987).
Synthesis of Fluorescent Bis(phosphonate)-Containing Probes : Bis(phosphonate)-building blocks modified with fluorescent dyes are synthesized and used in adsorption studies with hydroxyapatite, demonstrating their potential in biological and materials research (David et al., 2013).
Development of Novel Ion-Exchange/Coordinating Phosphate Ligands : New phosphorylated mono- and triethylene glycol ethyl esters are developed for the sorption of U(VI) and trivalent ions from phosphoric acid solutions, highlighting the role of PEG5-Bis(phosphonic acid diethyl ester) in chemical engineering and environmental science (Zhu & Alexandratos, 2015).
Safety And Hazards
The safety data sheet for a similar compound, Ethyl phosphate (mono and di ester mixture), indicates that it causes severe skin burns and eye damage . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of contact with skin or eyes, it’s advised to rinse with water and seek medical attention .
properties
IUPAC Name |
2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCBFKBFCCXNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PEG5-Bis(phosphonic acid diethyl ester) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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